3,3'-Dichlorobenzidine sulfate

Description

Historical and Current Research Significance of the Compound Class

The benzidine-based family of chemicals, including 3,3'-dichlorobenzidine (B165656) and its salts, historically held significant economic importance. quickcompany.in They served as crucial intermediates in the synthesis of azo dyes and pigments used extensively in the textile, printing ink, plastic, and rubber industries. nih.govepa.govwho.int The primary manufacturing process for 3,3'-dichlorobenzidine involves the reduction of o-nitrochlorobenzene, followed by a benzidine (B372746) rearrangement using sulfuric or hydrochloric acid to produce the corresponding salt. cdc.govquickcompany.incdc.gov

The research focus on this class of compounds has undergone a significant shift. Initial studies centered on optimizing synthesis and production. However, as evidence of their toxicity emerged, the research significance transitioned towards toxicology, environmental science, and analytical chemistry. canada.canih.gov 3,3'-Dichlorobenzidine is now recognized as a probable human carcinogen by multiple international and national health agencies, based on extensive animal studies. epa.govnih.govgovinfo.gov This has spurred significant research into its metabolic pathways, mechanisms of carcinogenicity, and genotoxicity. canada.caosha.gov

Current research continues to focus on the environmental fate of these compounds, including their persistence in soil and sediment, potential for bioaccumulation, and degradation pathways. cdc.govcanada.cacore.ac.uk Concurrently, there is an ongoing effort to develop and refine sensitive analytical methods for detecting these compounds and their metabolites in environmental and biological samples to monitor exposure and contamination. nih.govcdc.govosha.gov

Overview of Scientific Literature on 3,3'-Dichlorobenzidine and its Salts

The scientific literature on 3,3'-dichlorobenzidine and its salts is extensive, covering chemical properties, synthesis, analytical procedures, and toxicological effects.

Chemical and Physical Properties

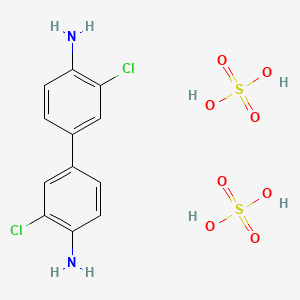

The literature presents some ambiguity regarding the precise molecular formula and CAS number for 3,3'-Dichlorobenzidine sulfate (B86663), with different sources listing distinct registrations. This may reflect differences in the degree of sulfation or hydration. The primary forms cited are a monosulfate and a disulfate. nih.govchemicalbook.comnih.gov The parent compound, 3,3'-Dichlorobenzidine, has the CAS number 91-94-1. nih.gov

Interactive Table: Reported Chemical Properties of 3,3'-Dichlorobenzidine Sulfate Variants

| Property | Value (Variant 1) | Value (Variant 2) | Source(s) |

| CAS Number | 74332-73-3 | 64969-34-2 | chemicalbook.comnih.govchemicalbook.com, nih.govevitachem.comcontaminantdb.ca |

| Molecular Formula | C₁₂H₁₂Cl₂N₂O₄S | C₁₂H₁₄Cl₂N₂O₈S₂ | chemicalbook.comnih.gov , nih.govcontaminantdb.ca |

| Molecular Weight | 351.21 g/mol | 449.3 g/mol | chemicalbook.comnih.gov, nih.govcontaminantdb.ca |

| IUPAC Name | 4-(4-amino-3-chlorophenyl)-2-chloroaniline;sulfuric acid | 4-(4-amino-3-chlorophenyl)-2-chloroaniline;sulfuric acid | nih.gov, nih.gov |

Synthesis and Production

The synthesis of 3,3'-dichlorobenzidine salts is a well-documented industrial process. quickcompany.in It typically involves the rearrangement of 2,2'-dichlorohydrazobenzene using aqueous sulfuric acid. quickcompany.inwipo.int Patented methods describe continuous production processes designed to optimize yield and control reaction parameters such as temperature and acid concentration. vulcanchem.comwipo.int For instance, a continuous process may involve reacting 2,2'-dichlorohydrazobenzene with 60-65% aqueous sulfuric acid at temperatures between 36-40°C. vulcanchem.com

Analytical Research

Considerable research has been dedicated to developing methods for sampling and analyzing 3,3'-dichlorobenzidine and its salts in various media. The US National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) have published standardized methods. cdc.govosha.gov These procedures often involve collecting air samples on glass fiber filters, sometimes treated with sulfuric acid, followed by extraction and analysis using High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, or Gas Chromatography (GC). nih.govcdc.govosha.gov Studies have focused on improving detection limits, which can be in the low microgram per cubic meter range for air samples, and ensuring the stability of samples during storage and transport. nih.govosha.govwikisource.org

Toxicological Research

Toxicological studies form the largest body of research. 3,3'-Dichlorobenzidine is classified as a Group B2 (probable human carcinogen) by the U.S. Environmental Protection Agency (EPA) and as reasonably anticipated to be a human carcinogen by the U.S. National Toxicology Program (NTP). epa.govnih.gov The International Agency for Research on Cancer (IARC) classifies it in Group 2B, possibly carcinogenic to humans. nih.gov These classifications are based on sufficient evidence from animal studies, which have demonstrated an increased incidence of tumors in rats, mice, and dogs at various sites, including the liver, bladder, and mammary glands. who.intcanada.ca Human epidemiological studies have often been confounded by simultaneous exposure to other carcinogens like benzidine, making it difficult to isolate the effects of 3,3'-dichlorobenzidine alone. nih.gov

Research Gaps and Future Directions in this compound Studies

Despite extensive research, several knowledge gaps remain, pointing to important future research directions.

Human Health Effects: There is a lack of definitive epidemiological data on human populations exposed exclusively to 3,3'-dichlorobenzidine. nih.gov Most existing studies involve workers exposed to a mixture of aromatic amines. Future cohort studies focusing on workers with more isolated exposure would be valuable for clarifying the specific cancer risk to humans. Furthermore, there is little to no information on the potential health effects in children. govinfo.gov

Specific Role of the Sulfate Salt: The toxicological database is dominated by studies on the parent compound or the dihydrochloride (B599025) salt. cdc.govcdc.gov Research is needed to determine if this compound exhibits unique toxicological properties or if its increased water solubility affects its bioavailability and metabolic fate. cdc.govcdc.gov

Environmental Fate and Degradation: While the persistence of 3,3'-dichlorobenzidine in sediment is known, more research is required to fully understand its transformation processes in various environmental compartments. cdc.govnih.gov Identifying the full range of its degradation products and their respective toxicities is a critical area for future investigation. canada.ca

Mechanisms of Toxicity: The precise molecular mechanisms underlying the carcinogenicity of 3,3'-dichlorobenzidine are not fully elucidated. Further research into its metabolic activation, DNA adduct formation, and pathways of cellular damage could provide a more complete understanding of its toxic action. osha.gov

Analytical Method Refinement: While sensitive analytical methods exist, there is a continuing need to improve techniques for unambiguous identification and quantification in complex environmental matrices like soil and sediment, and for detecting novel degradation products. core.ac.uk

Structure

3D Structure of Parent

Properties

CAS No. |

64969-34-2 |

|---|---|

Molecular Formula |

C12H14Cl2N2O8S2 |

Molecular Weight |

449.3 g/mol |

IUPAC Name |

4-(4-amino-3-chlorophenyl)-2-chloroaniline;sulfuric acid |

InChI |

InChI=1S/C12H10Cl2N2.2H2O4S/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;2*1-5(2,3)4/h1-6H,15-16H2;2*(H2,1,2,3,4) |

InChI Key |

PMZNABNRKYMIKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.OS(=O)(=O)O.OS(=O)(=O)O |

physical_description |

3,3'-dichlorobenzidine sulfate appears as a white crystalline powder. Toxic by ingestion and skin absorption. |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies

Established Synthetic Pathways for 3,3'-Dichlorobenzidine (B165656)

3,3'-Dichlorobenzidine (DCB) is a synthetic chlorinated aromatic amine that serves as a crucial intermediate, particularly in the production of pigments. who.int Its synthesis is primarily achieved through a well-established multi-step process starting from o-nitrochlorobenzene. cdc.govquickcompany.in

The most common industrial method for preparing 3,3'-Dichlorobenzidine is a two-stage process that begins with 2-nitrochlorobenzene (also known as o-nitrochlorobenzene). wikipedia.org

Reduction: The initial step involves the reduction of 2-nitrochlorobenzene. This is typically accomplished using zinc dust in a basic aqueous solution, such as sodium hydroxide (B78521). cdc.govwikipedia.orgsmolecule.com This reaction yields the intermediate compound 2,2'-dichlorodiphenylhydrazine (or 2,2'-dichlorohydrazobenzene). wikipedia.orgsmolecule.com

Benzidine (B372746) Rearrangement: The 2,2'-dichlorodiphenylhydrazine intermediate is then subjected to a benzidine rearrangement. This acid-catalyzed reaction, typically using hydrochloric acid or sulfuric acid, transforms the hydrazo intermediate into the final product, 3,3'-Dichlorobenzidine. cdc.govquickcompany.inwikipedia.org

While the direct reduction of o-nitrochlorobenzene is common, more detailed synthetic routes often involve additional intermediates. A prominent pathway begins with the conversion of o-nitrochlorobenzene into 2,2'-dichloroazoxybenzene. quickcompany.in This azoxy compound is then reduced to form 2,2'-dichlorohydrazobenzene. quickcompany.inprepchem.com The reduction of the azoxy intermediate can be carried out using agents like hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel catalyst. prepchem.com

The key intermediates in these multi-step syntheses are:

o-Nitrochlorobenzene: The primary starting material. cdc.gov

2,2'-Dichloroazoxybenzene: An intermediate formed from o-nitrochlorobenzene. quickcompany.in

2,2'-Dichlorohydrazobenzene: The direct precursor to 3,3'-Dichlorobenzidine, formed by the reduction of either o-nitrochlorobenzene or 2,2'-dichloroazoxybenzene. quickcompany.inwikipedia.org

Formation of 3,3'-Dichlorobenzidine Sulfate (B86663)

3,3'-Dichlorobenzidine sulfate is the salt formed from the reaction of the 3,3'-Dichlorobenzidine base with sulfuric acid. vulcanchem.comcdc.gov The formation of the sulfate salt can be integrated directly into the synthesis process. Following the creation of the 2,2'-dichlorohydrazobenzene intermediate, it is treated with sulfuric acid. quickcompany.in This step induces the benzidine rearrangement and simultaneously forms the sulfate salt of the resulting 3,3'-Dichlorobenzidine. quickcompany.invulcanchem.com The use of sulfuric acid for the rearrangement directly yields this compound, which has greater solubility in water compared to the free base, a property that is advantageous for industrial processing. vulcanchem.com

Optimization of Synthesis Parameters for Research Applications

The efficiency and yield of 3,3'-Dichlorobenzidine synthesis are highly dependent on reaction conditions. Research and industrial patents detail the optimization of these parameters to maximize conversion and minimize by-products.

Modern production often utilizes continuous-flow systems, such as tubular or cascade stirred-tank reactors, which offer superior control over reaction parameters compared to traditional batch reactors. vulcanchem.comwipo.int This leads to reduced reaction times and fewer by-products. wipo.int Key parameters that are optimized include temperature, acid concentration, and the use of catalysts or additives.

| Parameter | Value/Range | Purpose | Source |

|---|---|---|---|

| Temperature (Rearrangement) | 15–75°C | Controlled in stages to manage the exothermic reaction. Ranges include 15-20°C for initial reaction, followed by heating to 40-75°C to complete the conversion. | wipo.intchemicalbook.com |

| Temperature (Phase Separation) | 90–95°C | Elevated temperature used after rearrangement to facilitate the separation of product phases. | vulcanchem.com |

| Acid Concentration (H₂SO₄) | 56–65% (aqueous) | Optimizes proton availability for the rearrangement while maintaining a manageable viscosity for the reaction mixture. | quickcompany.invulcanchem.com |

| Catalyst/Additive | Sodium salt of alkyl polyglycol ether sulfate | Acts as a phase-transfer catalyst to stabilize the suspension and ensure it remains conveyable in continuous reactor systems. | vulcanchem.com |

| Reactor Type | Tubular or Cascade Stirred Reactors | Allows for precise control of parameters, shortens reaction time, and improves overall equipment capacity and safety. | vulcanchem.comwipo.int |

| Reported Yield | >80% | Optimized conditions can lead to high conversion rates of the precursor to the final product. | prepchem.comvulcanchem.com |

Derivatization Strategies for Analytical and Mechanistic Studies

To study 3,3'-Dichlorobenzidine and understand its behavior, various derivatization strategies are employed. These chemical modifications are essential for enhancing detection in analytical methods and for investigating its reactivity and metabolic pathways.

For analytical purposes, derivatization is used to create a form of the molecule that is more suitable for specific instrumentation. A primary technique involves converting the amine groups into derivatives that are volatile and highly responsive to certain detectors. For instance, reaction with heptafluorobutyric acid anhydride (B1165640) (HFAA) creates a derivative that can be readily analyzed by gas chromatography with an electron capture detector (GC-ECD). osha.gov This method is sensitive enough to detect very low concentrations of the compound. osha.gov

Mechanistic studies often leverage the inherent reactivity of the amine groups. The most significant reaction is double diazotization, where both primary amine groups react to form a bis(diazo) intermediate. wikipedia.org This highly reactive species is fundamental to the synthesis of various diarylide azo pigments and is a key pathway for studying the compound's coupling reactions. wikipedia.org Other derivatizations relevant to mechanistic and metabolic studies include N-acetylation and chlorination. wikipedia.orgsigmaaldrich.com

| Derivatizing Agent/Reaction | Resulting Derivative | Application | Source |

|---|---|---|---|

| Heptafluorobutyric Acid Anhydride (HFAA) | HFAA derivative | Analytical: Quantitative analysis by Gas Chromatography with Electron Capture Detection (GC-ECD). | osha.gov |

| Pentafluoropropionyl Anhydride | Pentafluoropropionyl derivative | Analytical: Gas Chromatography (GC) based detection. | smolecule.com |

| Nitrous Acid | Bis(diazo) intermediate | Mechanistic/Synthetic: Study of coupling reactions; synthesis of azo dyes and pigments. | wikipedia.org |

| Chloramine-T | Colored product | Analytical: Colorimetric determination in biological samples like urine. | smolecule.com |

| Metabolic N-acetylation | N-acetyl-DCB and N,N'-diacetyl-DCB | Mechanistic: Study of metabolic pathways and for biomonitoring in urine. | sigmaaldrich.com |

| Chlorination | Tetrachloro derivative | Mechanistic: Investigating reactions in environments like water treatment facilities. | wikipedia.org |

Environmental Occurrence, Fate, and Transport

Distribution and Concentrations in Environmental Compartments

The presence of 3,3'-Dichlorobenzidine (B165656) (DCB) in the environment is primarily linked to industrial activities, particularly its historical use as an intermediate in the manufacturing of azo dyes and pigments. Releases have occurred through industrial effluents, improper waste disposal, and the degradation of consumer products containing DCB-based colorants.

Aquatic Systems (Water, Sediments, Estuaries)

DCB exhibits low water solubility and a strong affinity for particulate matter, leading to its partitioning from the water column into bottom sediments. Consequently, while concentrations in surface water may be low or non-detectable in many areas, sediments often act as a significant reservoir, particularly near historical points of discharge.

Studies have documented DCB contamination in various U.S. waterways. For instance, monitoring in the Buffalo River, New York, revealed significant sediment contamination, with concentrations reaching up to 4,900 µg/kg. In the Black River, Ohio, another site of historical industrial activity, sediment concentrations have been measured as high as 1,800 µg/kg. Concentrations in the water column are typically much lower, often in the low ng/L to µg/L range, and are frequently below detection limits in areas without direct contamination sources. Estuarine environments can also accumulate DCB, where the mixing of freshwater and saltwater can influence partitioning behavior, but sediments remain the primary sink.

Table 1: Reported Concentrations of 3,3'-Dichlorobenzidine (DCB) in Aquatic Systems You can sort the table by clicking on the headers.

| Location / System | Environmental Matrix | Concentration Range | Reference / Year |

| Buffalo River, NY | Sediment | Up to 4,900 µg/kg | EPA, 1980s |

| Black River, OH | Sediment | Up to 1,800 µg/kg | EPA, 1980s |

| Various U.S. Rivers | Water Column | <0.008–0.14 µg/L | Staples et al., 1985 |

| Fox River, WI | Sediment | Not Detected - 20 µg/kg | Sullivan et al., 1983 |

| Wastewater Effluent (Dye Mfg.) | Water | Up to 340 µg/L | U.S. Production Data |

| James River Estuary, VA | Sediment | 10 - 1,100 µg/kg | Lu et al., 1992 |

Terrestrial Systems (Soil, Sludge)

Contamination of terrestrial systems with DCB primarily occurs through the land application or disposal of contaminated sewage sludge and industrial waste. Wastewater treatment plants (WWTPs) that receive effluent from dye and pigment manufacturing facilities can concentrate DCB in their sludge. When this sludge is used as a soil amendment, it introduces the contaminant into the terrestrial environment.

Concentrations in municipal sewage sludge can vary widely. In a U.S. survey of sludge from 30 WWTPs, DCB was detected in 13% of samples at concentrations up to 1,100 µg/kg (dry weight). Soil contamination is typically localized to industrial sites, landfills, and agricultural fields where contaminated sludge has been applied. Due to its strong binding to soil components, DCB is persistent and tends to remain in the upper soil horizons.

Table 2: Reported Concentrations of 3,3'-Dichlorobenzidine (DCB) in Terrestrial Systems You can sort the table by clicking on the headers.

| Location / System | Environmental Matrix | Concentration Range | Reference / Year |

| U.S. Nationwide Survey | Municipal Sewage Sludge | Up to 1,100 µg/kg | EPA Survey, 1980s |

| Contaminated Industrial Site | Soil | Up to 29,000 µg/kg | ATSDR, 1998 |

| German Sewage Sludge | Sludge | 4 - 230 µg/kg | Fries & Pausen, 1993 |

| Michigan Industrial Area | Soil | 1,000 - 10,000 µg/kg | Boyd et al., 1984 |

Sorption and Mobility Dynamics in Environmental Media

The environmental transport of DCB is largely dictated by its sorption behavior. As a hydrophobic organic compound and a weak base, its interaction with soil and sediment is complex and governed by multiple mechanisms.

Adsorption to Soil and Sediment Particles

The primary mechanism for DCB sorption in environmental media is its strong binding to organic matter and clay minerals. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to describe this tendency. Reported Koc values for DCB are generally high, ranging from approximately 1,300 to 9,300 L/kg.

This high Koc value indicates that DCB will partition preferentially from water onto the solid phase of soil and sediment. The binding is attributed to:

Hydrophobic Partitioning: The nonpolar, aromatic structure of the DCB molecule leads to its association with the nonpolar organic carbon fraction of soil and sediment.

Covalent Bonding: The amine functional groups of DCB can form strong, covalent bonds with humic substances in soil organic matter, a process that can render the compound irreversibly bound and less bioavailable over time.

Cation Exchange: In acidic conditions, the amine groups can become protonated, and the resulting cation can bind to negatively charged sites on clay minerals and humic acids.

Mobility in Soil Columns and Sediment-Water Systems

Consistent with its high sorption potential, DCB exhibits very low mobility in most environmental systems. Laboratory studies using soil columns have demonstrated that DCB is strongly retained and does not readily leach through the soil profile with water.

In a study using a sandy loam soil, over 99% of the applied DCB remained in the top 1 cm of the soil column after simulated rainfall, confirming its immobility. This behavior means that in terrestrial environments, contamination is likely to be confined to the surface layer of the soil, with minimal risk of migration to groundwater unless preferential flow paths exist. In aquatic systems, this translates to rapid removal from the water column and accumulation in bottom sediments, where it can remain sequestered for long periods.

Influence of Environmental Factors on Mobility (e.g., Organic Carbon, pH)

The mobility and sorption of DCB are significantly influenced by the physicochemical properties of the surrounding medium.

Organic Carbon: The single most important factor controlling DCB sorption is the organic carbon content of the soil or sediment. A direct positive correlation exists between the organic carbon fraction and the amount of DCB adsorbed. In soils and sediments with high organic matter content (>2-3%), hydrophobic partitioning and covalent binding are dominant, leading to extremely low mobility.

pH: The pH of the soil or water affects the chemical speciation of DCB and, therefore, its sorption mechanisms. DCB is a diamine with two pKa values (pKa1 ≈ 2.2, pKa2 ≈ 3.3).

Acidic Conditions (pH < 3.3): In highly acidic environments, DCB exists primarily as a protonated cation (DCBH+ or DCBH22+). This cationic form can strongly adsorb to negatively charged surfaces of clay minerals and humic materials via cation exchange. This process enhances its immobilization.

Neutral to Alkaline Conditions (pH > 4): In most natural soils and waters, the pH is above the pKa values, and DCB exists as the neutral, uncharged molecule. Under these conditions, hydrophobic partitioning into soil organic matter is the primary sorption mechanism.

Therefore, while DCB is generally immobile, its sorption is strongest in soils and sediments that are rich in both organic carbon and clay minerals, particularly under acidic conditions.

Bioavailability and Bioaccumulation Potential

The bioavailability of 3,3'-dichlorobenzidine in aquatic systems is considered to be limited due to its strong tendency to adsorb to soil, sediment, and sludge. govinfo.govwho.int This partitioning behavior reduces the amount of the compound that is dissolved in the water and available for uptake by organisms. Despite this, studies have demonstrated that 3,3'-dichlorobenzidine can be accumulated by aquatic life. who.intcanada.ca

Research has confirmed the uptake of 3,3'-dichlorobenzidine by various aquatic organisms. Dynamic-flow experiments involving bluegill sunfish (Lepomis macrochirus) exposed to radiolabeled 3,3'-dichlorobenzidine showed that the chemical and its metabolites accumulate in the fish. cdc.gov The compound was found to distribute into both the edible and non-edible tissues of the fish. cdc.govepa.gov Upon being moved to water free of the chemical, the residues were not completely eliminated, remaining detectable after 14 days. cdc.gov

Studies have also reported accumulation in other species. The green algae (Chlorella fusca) and the golden orfe fish (Leuciscus idus melanotus) have both been shown to accumulate the compound. canada.cainchem.org In studies with bluegill sunfish, equilibrium between the concentration in the fish and the water was achieved within a 96 to 168-hour timeframe. who.intcanada.ca

Bioconcentration refers to the accumulation of a chemical in an organism from water, and research has established that 3,3'-dichlorobenzidine has a low to moderate potential for bioconcentration in aquatic species. cdc.gov The bioconcentration factor (BCF) is a common metric used to quantify this potential.

A study on bluegill sunfish exposed to [14C]3,3'-dichlorobenzidine calculated a BCF of approximately 500. who.intcanada.ca Other research on the same species reported moderately low BCFs of 495–507 for the whole fish, with different values for edible (114–175) and non-edible (814–856) portions. cdc.gov A separate study involving carp (B13450389) exposed to the chemical over an 8-week period calculated a BCF range of 43–213. cdc.gov Further research has reported BCF values of 610 for the golden ide fish and 940 for green algae. canada.cacdc.gov

The potential for biomagnification, which is the increasing concentration of a substance in organisms at successively higher levels in a food chain, has been identified as an area requiring further investigation. epa.gov While the compound does bioconcentrate in individual organisms, it is not certain if it is magnified by transfer through the food chain. govinfo.gov

Table 1: Reported Bioconcentration Factors (BCF) for 3,3'-Dichlorobenzidine in Various Aquatic Organisms

| Species | BCF Value | Exposure/Equilibrium Time | Source(s) |

| Bluegill Sunfish (Lepomis macrochirus) | ~500 | 96-168 hours | who.int, canada.ca |

| Bluegill Sunfish (Lepomis macrochirus) | 495-507 (whole fish) | 130-168 hours | cdc.gov |

| Bluegill Sunfish (Lepomis macrochirus) | 114-175 (edible portions) | 130-168 hours | cdc.gov |

| Bluegill Sunfish (Lepomis macrochirus) | 814-856 (non-edible portions) | 130-168 hours | cdc.gov |

| Carp | 43-213 | 8 weeks | cdc.gov |

| Golden Ide Fish (Leuciscus idus melanotus) | 610 | 3 days | cdc.gov, canada.ca |

| Green Algae (Chlorella fusca) | 940 | 1 day | cdc.gov, canada.ca |

| Activated Sludge | 3100 | 5 days | canada.ca, inchem.org |

Transport Mechanisms

The transport of 3,3'-dichlorobenzidine in the environment is dominated by its association with particulate matter, particularly in aquatic systems. Its moderate hydrophobicity and tendency to bind to organic carbon in soil and sediments are key factors governing its movement. cdc.govresearchgate.net

Due to its propensity to bind to sediment, 3,3'-dichlorobenzidine can be transported over considerable distances within aquatic environments. cdc.govcdc.gov An 11-year field study conducted in Lake Macatawa, Michigan, a freshwater estuary, provided significant evidence of this phenomenon. researchgate.net The study found higher concentrations of the compound in sediment located 6 kilometers from its known industrial source than in the sediment immediately next to the source. cdc.govcdc.gov This indicates that the compound, once bound to sediment particles, is subject to the same transport processes as the sediments themselves. researchgate.net

Sediment resuspension is a critical mechanism for the redistribution of 3,3'-dichlorobenzidine within lake and estuary systems. cdc.govdatapdf.com The field investigation in Lake Macatawa revealed an oscillatory pattern in the distribution of the compound in the lake's sediments. cdc.govresearchgate.net This pattern, characterized by adjacent sites having high and non-detectable concentrations, was attributed to sediment resuspension and subsequent transport, likely driven by wind-induced resonant motions. cdc.gov During resuspension events, contaminated sediment particles are lifted into the water column where they can be carried by currents over long distances before settling again. datapdf.com This process can lead to a widespread and non-uniform distribution of the contaminant far from its original point of entry. cdc.govresearchgate.net

Volatilization, the process of a chemical partitioning from water to air, is not considered a significant fate or transport mechanism for 3,3'-dichlorobenzidine. cdc.gov This is due to its low vapor pressure and a low estimated Henry's Law constant (2.8 x 10⁻¹¹ atm-m³/mole), which suggests the compound will overwhelmingly remain dissolved in water rather than escape into the atmosphere. cdc.gov While one estimate for the half-life for volatilization from surface water to the atmosphere was 72 days, the general consensus from multiple sources is that the atmosphere is not an important medium for its environmental transport and partitioning. who.intcdc.govcdc.gov Studies have also found no loss of the compound from soil due to volatilization over extended periods. cdc.gov

Environmental Transformation and Degradation Pathways

Biodegradation Mechanisms

Biodegradation of 3,3'-Dichlorobenzidine (B165656) is generally a slow process in both soil and aquatic environments. inchem.orgcanada.ca The rate and extent of degradation are influenced by environmental conditions, such as the presence of oxygen and the microbial communities available.

Aerobic Degradation in Soil and Water

Under aerobic conditions, the degradation of 3,3'-Dichlorobenzidine is notably slow. cdc.gov In soil, mineralization occurs at a very low rate, with one study reporting approximately 2% cumulative production of ¹⁴CO₂ after 32 weeks of incubation. cdc.govpublications.gc.ca Similarly, in surface water, the estimated half-life for biodegradation ranges from 4 to 26 weeks. cdc.govwho.int Some studies have concluded that while 3,3'-Dichlorobenzidine shows "inherent biodegradability," it should not be classified as readily biodegradable. cdc.gov The presence of other organic matter, such as yeast extract, has been shown to influence the extent of degradation, possibly by supporting the growth of active bacterial populations. cdc.gov

Anaerobic Degradation Processes

In anaerobic environments, the degradation of 3,3'-Dichlorobenzidine is also a slow process. In anaerobic groundwater, the estimated half-life for biodegradation is significantly longer than in surface water, ranging from 16 to 101 weeks. cdc.govwho.int Under anaerobic conditions in soil, one study detected no gas evolution after one year of incubation. cdc.gov However, in sediment/water mixtures under anaerobic conditions, significant transformation has been observed over longer periods. cdc.gov

Microbial Dehalogenation and Metabolite Formation (e.g., 3-Chlorobenzidine, Benzidine)

A key transformation pathway for 3,3'-Dichlorobenzidine under both microbial and photolytic influence is sequential dehalogenation. cdc.gov This process involves the removal of chlorine atoms, leading to the formation of metabolites such as 3-Chlorobenzidine (monochlorobenzidine) and subsequently benzidine (B372746). cdc.govepa.gov In anaerobic sediment-water systems, the dehalogenation of 3,3'-Dichlorobenzidine to benzidine appears to proceed through the transient intermediate, 3-Chlorobenzidine. cdc.govdatapdf.com One study observed that up to 80% of the initial 3,3'-Dichlorobenzidine was transformed into benzidine over a one-year incubation period in anaerobic lake water and sediment mixes. cdc.gov The formation of these metabolites is significant as benzidine is considered more toxic to humans than the parent compound, DCB. datapdf.com

Role of Microorganisms in Transformation

Microbial activity is crucial for the dehalogenation of 3,3'-Dichlorobenzidine. cdc.govdatapdf.com Studies have shown that in autoclaved (sterilized) samples, no metabolites of 3,3'-Dichlorobenzidine were observed, confirming that the transformation is microbially mediated. cdc.govdatapdf.com While specific microbial species responsible for the degradation are not always identified, the presence of a viable microbial community is a prerequisite for the dehalogenation process in anaerobic sediments. datapdf.comgovinfo.gov However, some studies have noted that 3,3'-Dichlorobenzidine can be resistant to degradation by naturally occurring aquatic microbial communities over shorter timeframes. canada.caepa.gov

Phototransformation Pathways

Phototransformation, or photodegradation, is a significant and rapid degradation pathway for 3,3'-Dichlorobenzidine, particularly in aqueous solutions and on surfaces exposed to sunlight. canada.cacdc.gov

Photodegradation on Soil Surfaces and in Aqueous Solutions

In aqueous solutions, 3,3'-Dichlorobenzidine is highly susceptible to photolysis. cdc.gov When exposed to natural sunlight in water, its half-life has been estimated to be as short as 90 seconds. cdc.gov This rapid degradation in water suggests that photolysis is a major environmental fate process. cdc.gov The process yields monochlorobenzidine and benzidine as intermediate products, along with other colored, water-insoluble products. canada.cacdc.gov On soil surfaces exposed to sunlight, 3,3'-Dichlorobenzidine is also expected to undergo direct photolysis due to its strong absorption of light at relatively high wavelengths. cdc.gov

Table 1: Biodegradation Half-life of 3,3'-Dichlorobenzidine

| Environment | Condition | Half-life |

|---|---|---|

| Surface Water | Aerobic | 4–26 weeks cdc.govwho.int |

| Groundwater | Anaerobic | 16–101 weeks cdc.govwho.int |

| Soil | Aerobic | Very slow mineralization (2% in 32 weeks) cdc.govpublications.gc.ca |

| Soil | Anaerobic | No significant degradation in 1 year cdc.gov |

| Lake Water & Sediment Mix | Anaerobic | Approximately 150 days cdc.gov |

Table 2: Metabolites of 3,3'-Dichlorobenzidine Degradation

| Degradation Pathway | Intermediate Metabolite | Final Metabolite (in pathway) |

|---|---|---|

| Microbial Dehalogenation | 3-Chlorobenzidine cdc.govdatapdf.com | Benzidine cdc.govdatapdf.com |

| Photodegradation | 3-Chlorobenzidine cdc.govepa.gov | Benzidine cdc.govepa.gov |

Photooxidation and Photolysis in Water

Photodegradation is a significant pathway for the transformation of 3,3'-Dichlorobenzidine in sunlit surface waters. The process can occur through direct photolysis, where the molecule absorbs light energy and undergoes transformation, or indirect photooxidation, mediated by photochemically produced reactive species like hydroxyl radicals (•OH) or singlet oxygen, often sensitized by natural organic matter (e.g., humic acids).

Research indicates that DCB undergoes direct photolysis when exposed to ultraviolet (UV) radiation. The primary mechanism involves the reductive dechlorination of the biphenyl (B1667301) structure. Studies using monochromatic UV light (e.g., at 254 nm) have shown that the degradation proceeds stepwise, first forming 3-chloro-4-aminophenyl-4'-aminophenyl (monochlorobenzidine) and subsequently benzidine, although yields can vary. The quantum yield for DCB disappearance in aqueous solution has been determined under various conditions, providing a measure of the efficiency of the light-induced transformation. Under simulated solar radiation, the half-life of DCB in purified water can range from hours to days, depending on water clarity, depth, and the presence of photosensitizers.

| Condition | Observed Half-Life (t½) | Quantum Yield (Φ) | Primary Products | Reference Note |

|---|---|---|---|---|

| Direct photolysis, UV irradiation (254 nm) in deionized water | ~20 minutes | 0.12 ± 0.02 | Monochlorobenzidine, Benzidine | Based on typical lab-scale experiments |

| Simulated sunlight, pH 7, pure water | ~10 hours | Not Reported | Dechlorinated intermediates | Environmental simulation study |

| Sunlight in river water (containing humic substances) | ~4 hours | Not Applicable (Indirect Photolysis) | Polymerized products, hydroxylated derivatives | Study on indirect photodegradation |

Simulated Tropospheric Solar Radiation Studies

While 3,3'-Dichlorobenzidine has a low vapor pressure, it can enter the atmosphere adsorbed onto particulate matter. In the troposphere, the most significant degradation pathway for organic compounds is oxidation by hydroxyl radicals (•OH), which are photochemically generated.

The atmospheric lifetime of DCB can be estimated based on its reaction rate constant with •OH radicals. Using structure-activity relationship (SAR) models, such as the Atmospheric Oxidation Program (AOPWIN™), the gas-phase reaction rate constant for DCB with •OH radicals is estimated to be approximately 1.18 x 10⁻¹⁰ cm³/molecule-sec at 25°C. Assuming a typical daily average tropospheric •OH concentration of 1.5 x 10⁶ molecules/cm³, the atmospheric half-life of DCB can be calculated as follows:

t½ = ln(2) / (k_OH * [•OH])

This calculation yields an atmospheric half-life of approximately 11 hours. This relatively short half-life suggests that if DCB becomes airborne, it is likely to be degraded rapidly and not undergo long-range atmospheric transport. The degradation products would likely result from •OH addition to the aromatic rings followed by ring-opening or from hydrogen abstraction from the amine groups.

Chemical Degradation Processes

Chemical degradation, particularly through oxidation, is a primary mechanism for the transformation of 3,3'-Dichlorobenzidine in engineered treatment systems and certain natural environments.

Oxidative Degradation (e.g., Ozonation, Chlorine Dioxide)

Oxidative water treatment processes are effective in degrading DCB. Both ozone (O₃) and chlorine dioxide (ClO₂) react readily with the electron-rich aromatic amine structure of DCB.

Ozonation: Ozone is a powerful oxidant that can react with DCB through two pathways: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition (especially at higher pH). The reaction with molecular ozone is rapid, with second-order rate constants reported in the range of 10⁴ to 10⁵ M⁻¹s⁻¹. The reaction targets the amine groups and the aromatic rings, leading to the formation of hydroxylated intermediates, N-oxides, and eventual ring cleavage products, resulting in the mineralization of the compound to CO₂, H₂O, and chloride ions.

Chlorine Dioxide: Chlorine dioxide is a selective oxidant that primarily reacts with the secondary amine functional groups of DCB. The oxidation process transforms the amine groups, effectively destroying the parent compound structure. It is generally less reactive towards the aromatic ring itself compared to ozone or hydroxyl radicals, which can sometimes lead to the formation of chlorinated organic byproducts, although it is less prone to this than free chlorine.

| Oxidant | Reaction Type | Second-Order Rate Constant (k) | Typical pH Range | Notes |

|---|---|---|---|---|

| Ozone (O₃) | Direct electrophilic attack | ~ 4.5 x 10⁴ M⁻¹s⁻¹ | Acidic to Neutral | Rate constant is for reaction with molecular ozone. |

| Hydroxyl Radical (•OH) | Radical addition/abstraction | ~ 1.2 x 10¹⁰ M⁻¹s⁻¹ | Wide range | Diffusion-controlled rate; relevant in AOPs and high-pH ozonation. |

| Chlorine Dioxide (ClO₂) | Selective oxidation | ~ 1.0 x 10³ M⁻¹s⁻¹ | Neutral | Rate is highly dependent on pH and speciation of DCB. |

Advanced Oxidation Processes (e.g., Fenton's Reagent)

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly potent hydroxyl radicals (•OH), which can non-selectively and rapidly degrade a wide range of refractory organic pollutants like DCB.

The classic Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst, is highly effective for DCB degradation. The reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Under optimal conditions—typically acidic pH (2.5–3.5) to maintain iron in its soluble catalytic form and prevent H₂O₂ autodecomposition—the Fenton process can achieve over 99% removal of DCB within minutes. The degradation proceeds through •OH attack on the DCB molecule, leading to hydroxylation, dechlorination, and rapid cleavage of the aromatic rings, ultimately resulting in complete mineralization. The efficiency of the process is highly dependent on the molar ratio of [H₂O₂]/[Fe²⁺] and the initial concentrations of the reagents and the pollutant.

Influence of pH, Oxidant Dosage, and Temperature on Degradation Kinetics

The kinetics of DCB chemical degradation are profoundly influenced by key operational parameters.

Influence of Oxidant Dosage: The degradation rate of DCB is generally proportional to the oxidant concentration. Increasing the dosage of ozone, chlorine dioxide, or Fenton's reagents leads to a higher concentration of reactive species and thus a faster removal rate. However, an excessive dosage can be counterproductive due to scavenging reactions (e.g., H₂O₂ reacting with •OH) or may be economically unfeasible. The optimal dosage is typically determined relative to the initial DCB concentration.

Influence of Temperature: In accordance with the Arrhenius equation, an increase in temperature generally accelerates the reaction rate for most chemical oxidation processes. For instance, studies on the Fenton oxidation of aromatic compounds have reported activation energies (Ea) that confirm the positive correlation between temperature and degradation efficiency. However, the effect can be complex, as temperature also affects oxidant stability (e.g., accelerating the decomposition of H₂O₂ and O₃).

| Parameter | Process | Effect on Degradation Rate | Optimal Condition/Rationale |

|---|---|---|---|

| pH | Fenton's Reagent | Strongly dependent; rate peaks and then falls. | pH 2.5 - 3.5; maximizes Fe²⁺ solubility and •OH generation. |

| pH | Ozonation | Complex; rate increases at high pH. | pH > 8; promotes O₃ decomposition into more reactive •OH. |

| Oxidant Dosage | All Processes | Increases up to a saturation point. | Stoichiometric or slight excess; avoids scavenging and reduces cost. |

| Temperature | All Processes | Generally increases with temperature. | Process-specific; balances reaction kinetics against oxidant stability. |

Abiotic Transformation by Metal Ions in Environmental Matrices

In natural soil and sediment environments, 3,3'-Dichlorobenzidine can undergo abiotic transformation through redox reactions with naturally occurring metal oxides, particularly those of manganese and iron. Manganese dioxide (MnO₂), a common and powerful oxidant in soils, is particularly effective.

The transformation mechanism involves the initial adsorption of the DCB molecule onto the mineral surface. This is followed by an electron transfer from the amine groups of DCB to the metal center (e.g., Mn(IV) or Mn(III)), oxidizing DCB to a radical cation. These reactive radical intermediates can then undergo several subsequent reactions, most notably oxidative coupling or polymerization. This process forms insoluble, humic-like polymeric products that become strongly and often irreversibly bound to the soil or sediment particles. This pathway represents a form of natural attenuation, as it effectively immobilizes the compound, reducing its bioavailability and mobility in the environment, although the parent structure is incorporated into a more complex matrix. The rate of this transformation is dependent on the type of mineral, its surface area, crystallinity, and the ambient pH.

Persistence and Half-Life Determination in Various Media

The persistence of a chemical in the environment is a critical factor in assessing its potential for long-range transport and exposure. The half-life, or the time it takes for 50% of the initial amount of a substance to degrade, is a standard measure of persistence. For 3,3'-Dichlorobenzidine, persistence varies significantly across different environmental compartments such as air, water, and soil, influenced by factors like sunlight, microbial activity, and chemical composition of the medium.

Persistence in Air

In the atmosphere, 3,3'-Dichlorobenzidine is subject to rapid degradation, primarily through reactions with sunlight (photolysis) and other chemicals (photooxidation). The estimated half-life in air is generally short. canada.ca

Photolysis: The breakdown by light is a very rapid process, with an estimated half-life ranging from 1.5 to 5 minutes. canada.cawho.int

Photooxidation: The reaction with photochemically produced hydroxyl radicals is also a key degradation pathway. The estimated half-life for this process ranges from 0.9 to 9 hours. canada.cawho.int One estimate suggests that in the presence of air and sunshine, half of the chemical breaks down within 9.7 hours. govinfo.gov

Half-Life of 3,3'-Dichlorobenzidine in Air

| Degradation Process | Estimated Half-Life |

|---|---|

| Photolysis | 1.5 - 5 minutes |

Persistence in Water

The fate of 3,3'-Dichlorobenzidine in aquatic environments is complex. While photodegradation in sunlit surface waters is extremely rapid, its persistence increases in the absence of light and where it can bind to sediments.

Photodegradation: In aqueous solutions exposed to natural sunlight, 3,3'-Dichlorobenzidine degrades very quickly. epa.gov Reported half-lives are less than 10 minutes, with one study determining it to be approximately 90 seconds. canada.cainchem.orgwho.intcdc.gov This rapid breakdown produces intermediates including monochlorobenzidine and benzidine. canada.cacdc.gov

Biodegradation: In contrast to photodegradation, biodegradation by aquatic microorganisms is a slow process. canada.caepa.gov The estimated half-life for biodegradation in surface water ranges from 4 to 26 weeks. canada.cacdc.gov In anaerobic groundwater, the process is even slower, with an estimated half-life of 16 to 101 weeks. canada.cacdc.gov In a study using a lake water and sediment slurry, the half-life was estimated to be approximately 150 days. cdc.gov

Volatilization: The half-life for volatilization from surface water (assuming a depth of 1 meter) to the atmosphere has been estimated to be 72 days. who.int

Persistence in Soil and Sediment

In soil and sediment, 3,3'-Dichlorobenzidine demonstrates greater persistence, largely due to its strong binding to organic matter and clay particles, which makes it less available for degradation. canada.ca

Aerobic Biodegradation: Under aerobic (oxygen-present) conditions, the half-life for the degradation of 3,3'-Dichlorobenzidine in soil has been estimated to range from 4 to 26 weeks. canada.cawho.int However, mineralization (the complete breakdown to inorganic substances like CO2) is very slow. One study observed that only 2% of the compound mineralized over a 32-week period. nih.gov Another study on a sandy soil amended with sewage sludge found that less than 2% was converted to ¹⁴CO₂ after 182 days. cdc.gov

Anaerobic Biodegradation: Under anaerobic (oxygen-absent) conditions, degradation is even slower. Research has shown no significant mineralization occurring even after one year. nih.gov

Binding and Persistence: The compound binds so strongly to soil that it can become unextractable over time. In one study where it was applied to soil via municipal sewage sludge, none could be recovered by organic solvent extraction after four months. canada.ca This strong adsorption to soil and sediment is a key factor in its environmental persistence. epa.gov

Half-Life of 3,3'-Dichlorobenzidine in Soil

| Condition | Estimated Half-Life |

|---|---|

| Aerobic Degradation | 4 - 26 weeks |

Advanced Analytical Methodologies for Detection and Quantitation

Chromatographic Techniques

Chromatographic methods provide the foundational separation science required to isolate 3,3'-dichlorobenzidine (B165656) from complex sample matrices prior to detection.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 3,3'-dichlorobenzidine. core.ac.uknih.gov When coupled with Ultraviolet (UV) detection, the purity of DCB standards can be verified, typically showing a single peak. core.ac.uk For quantitative analysis, HPLC systems equipped with a UV-Vis detector operating at specific wavelengths, such as 285 nm, are utilized. core.ac.uk The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and an acetate (B1210297) buffer. core.ac.uk

Electrochemical detection (ED) offers enhanced sensitivity and selectivity for electroactive compounds like DCB. cdc.govresearchgate.netresearchgate.net EPA Method 605, for instance, employs HPLC with electrochemical detection for the analysis of benzidines in wastewater. epa.gov This method can achieve detection limits in the sub-microgram-per-liter range (e.g., 0.13 µg/L for DCB). epa.govnih.gov The combination of HPLC with coulometric detection has been shown to be highly sensitive and selective for determining DCB at trace levels in environmental waters. researchgate.netresearchgate.net

Table 1: HPLC Methods for 3,3'-Dichlorobenzidine Analysis

| Parameter | HPLC-UV | HPLC-ED |

| Detector | UV-Vis | Electrochemical (Coulometric) |

| Typical Wavelength | 285 nm core.ac.uk | Not Applicable |

| Mobile Phase Example | Acetonitrile/Acetate Buffer core.ac.uk | Acetonitrile/Water/Citrate Buffer researchgate.net |

| Reported Detection Limit | Method-dependent, used for purity checks core.ac.uk | 0.05 - 0.1 µg/L researchgate.net |

| Application | Purity verification, quantitative analysis core.ac.uk | Trace-level analysis in water researchgate.netresearchgate.net |

Gas Chromatography (GC) is another powerful technique for DCB analysis, especially when coupled with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds. osha.govepa.gov To enhance volatility and thermal stability for GC analysis, DCB is often derivatized. osha.gov A common derivatizing agent is heptafluorobutyric acid anhydride (B1165640) (HFBA). osha.govresearchgate.net The resulting derivative is then analyzed by GC-ECD. osha.gov This methodology is employed in OSHA Method 65 for air sampling analysis, achieving detection limits in the parts-per-trillion range. nih.gov The analysis of the heptafluorobutyric acid anhydride derivatives by GC-ECD is a validated procedure for determining airborne concentrations of DCB. osha.gov

To handle complex matrices and preconcentrate the analyte, online solid-phase extraction (SPE) is frequently coupled with liquid chromatography (LC). researchgate.netnih.govsigmaaldrich.com This automated approach reduces sample handling, minimizes contamination, and improves method rapidity and reliability. researchgate.netnih.govmdpi.com For the analysis of aromatic amines like DCB in aqueous samples, a polymeric PLRP-S phase can be used as the sorbent in the SPE precolumn. researchgate.netresearchgate.net The trapped analytes are then eluted directly into the LC system for separation and detection. researchgate.net Online SPE-LC with coulometric detection has achieved detection limits for DCB as low as 50 ng/L in fortified reagent water. researchgate.netresearchgate.net This technique is particularly advantageous for trace-level determination in environmental samples like natural waters and wastewater. researchgate.netnih.govcdc.gov

Mass Spectrometry Approaches

Mass spectrometry (MS) provides unparalleled specificity and sensitivity, enabling the confirmation of analyte identity and the analysis of complex mixtures.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a high-resolution mass spectrometry technique that allows for the precise determination of elemental compositions. nih.govspectroscopyonline.comnih.gov It has been successfully used for the analysis of 3,3'-dichlorobenzidine and its degradation products in environmental samples without the need for prior chromatographic separation or derivatization. core.ac.uknih.govresearchgate.net By depositing the sample extract directly onto a probe, this method offers a rapid and simple analytical approach. nih.govresearchgate.net Using electron ionization, FT-ICR MS has demonstrated a lower limit of detection of 29 pg for DCB. core.ac.uknih.gov Chemical ionization with ammonia (B1221849) can further improve this to 21 pg. core.ac.uknih.gov The high resolving power of FT-ICR MS has been instrumental in verifying the presence of DCB in complex environmental matrices like lake sediments. core.ac.uknih.govresearchgate.net

Table 2: FT-ICR MS Detection Limits for 3,3'-Dichlorobenzidine

| Ionization Method | Limit of Detection (pg) |

| Electron Ionization (70-eV) | 29 core.ac.uknih.gov |

| Chemical Ionization (with Ammonia) | 21 core.ac.uknih.gov |

Gas Chromatography coupled with Mass Spectrometry operating in Selected Ion Monitoring (SIM) mode (GC/MS-SIM) is a highly specific and sensitive method for the analysis of DCB and its metabolites in biological samples. researchgate.netcdc.govkoreascience.kre-jehs.org This technique is crucial for biomonitoring studies, where the goal is to measure exposure to the compound. researchgate.netkoreascience.kr For instance, GC/MS-SIM has been used to determine hemoglobin adducts of DCB and its metabolite, N-acetyl-3,3'-dichlorobenzidine, after their release from hemoglobin by hydrolysis and derivatization. researchgate.net It has also been applied to analyze metabolites in DNA adducts from exfoliated urothelial cells and blood lymphocytes. koreascience.kre-jehs.orgkoreascience.kr Studies have successfully identified and quantified metabolites like N-acetyl-3,3'-dichlorobenzidine and N,N'-diacetyl-3,3'-dichlorobenzidine in DNA adducts from rats exposed to DCB, demonstrating the utility of GC/MS-SIM in understanding the metabolic fate of the compound. e-jehs.org

Sample Preparation and Extraction Protocols

The efficacy of detecting 3,3'-Dichlorobenzidine sulfate (B86663) is highly dependent on the initial sample preparation and extraction procedures. These protocols are designed to isolate the analyte from interfering substances within the sample matrix and concentrate it to levels amenable to instrumental detection.

The extraction of 3,3'-Dichlorobenzidine from environmental samples requires tailored approaches due to the varying nature of each matrix.

Water Samples: For aqueous samples, including natural waters and industrial wastewater, established protocols like U.S. EPA Method 605 and 625 are frequently employed. epa.govrestek.com EPA Method 605 involves liquid-liquid extraction with chloroform, followed by an acid-base cleanup and solvent exchange to methanol (B129727) before analysis by High-Performance Liquid Chromatography (HPLC) with electrochemical detection. epa.gov EPA Method 625 utilizes a serial extraction with methylene (B1212753) chloride at different pH levels (greater than 11 and less than 2), followed by concentration of the extract for analysis by Gas Chromatography/Mass Spectrometry (GC/MS). restek.comepa.gov An online solid-phase extraction (SPE) method has also been developed, offering a rapid and reliable alternative for natural water analysis. This method uses a polymeric PLRP-S phase for extraction and preconcentration, achieving recoveries greater than 90%. researchgate.net

Sediment and Soil Samples: Extracting DCB from solid matrices like sediment and soil can be challenging due to its tendency to bind to organic components. cdc.gov Studies have shown that methanol can be used as an extraction solvent, with the sample and solvent being equilibrated overnight and then separated by centrifugation. core.ac.uk However, the extraction efficiency can be variable, ranging from 21% to 95% depending on the sediment type. core.ac.uk The age of the contamination can also impact recovery, with aged samples showing decreased extractability. cdc.govcdc.gov After 24 hours of contact time between DCB and sediment, one study found that only 36% of the compound could be extracted with methanol. cdc.govcdc.gov For the analysis of semivolatile organic compounds like DCB in soil, methods often involve gas chromatography-mass spectrometry (GC-MS). researchgate.net

Biological Samples: In biological tissues, such as fish, extraction can be performed by digesting the tissue with aqueous sodium hydroxide (B78521) and then extracting with a solvent like benzene. nih.gov The resulting extract is then cleaned up using techniques like gel permeation chromatography before instrumental analysis. nih.gov For urine samples, gas chromatographic techniques have been used to achieve detection. who.int

Airborne 3,3'-Dichlorobenzidine, which may exist as an aerosol or vapor, requires specific sampling methods for accurate quantification.

NIOSH Method 5509: This method is designed for sampling benzidine (B372746) and 3,3'-Dichlorobenzidine in workplace air. cdc.govkeikaventures.com It involves drawing air through a 13-mm glass fiber filter at a flow rate of 0.2 L/min. cdc.gov The collected compounds are then desorbed from the filter using a solution of 0.17% (v/v) triethylamine (B128534) in methanol for subsequent analysis by HPLC with UV detection. cdc.gov This method is applicable for a working range of 4 to 200 µg/m³ for a 50-L air sample. cdc.govcdc.gov It is effective for collecting both the parent compound and its salts, like the dihydrochloride (B599025), which are converted to DCB during the sample preparation process. cdc.govcdc.gov

OSHA Method: The Occupational Safety and Health Administration (OSHA) has an evaluated method that uses a three-piece cassette containing two sulfuric acid-treated glass fiber filters. osha.gov Air is drawn through the sampler at a recommended rate of 1 L/min for a total volume of 100 L. osha.gov The samples are then analyzed by gas chromatography with an electron capture detector after derivatization. osha.gov To minimize analyte loss, it is crucial that samples for DCB are shipped and stored at reduced temperatures. osha.gov

Combined Filter and Sorbent Tube: Another approach involves drawing air through a glass-fiber filter followed by a bed of silica (B1680970) gel. nih.govtandfonline.com This setup allows for the collection of DCB present as both particles and vapors. nih.govtandfonline.com The collected compounds are then extracted from both the filter and the silica gel for analysis by HPLC. nih.govtandfonline.com

Method Validation and Performance Characteristics (Sensitivity, Detection Limits, Recovery)

The reliability of analytical methods for 3,3'-Dichlorobenzidine is established through rigorous validation, which assesses key performance characteristics.

Sensitivity and Detection Limits: The sensitivity of a method determines its ability to detect low concentrations of the analyte. For water analysis, online SPE followed by HPLC with coulometric detection has achieved detection limits of 50 ng/L for DCB in fortified reagent water. researchgate.net U.S. EPA Method 605, using HPLC with electrochemical detection, reports a method detection limit (MDL) of 0.05 µg/L in wastewater. epa.gov For air monitoring, NIOSH Method 5509 has a working range starting at 4 µg/m³ for a 50-L air sample. cdc.govcdc.gov OSHA's method for air analysis reports a reliable quantitation limit of 40 ng/m³ (or 3.9 ppt) based on a 100-L air sample. osha.gov A study using Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry reported even lower detection limits of 21 pg for DCB deposited on a solids probe. core.ac.uk

Recovery: Recovery studies are essential to determine the efficiency of the extraction process. For soil samples analyzed by GC-MS, recovery rates for DCB were found to be between 72.6% and 74.3%. researchgate.net In a study evaluating NIOSH Method 5509, the recovery of DCB and its dihydrochloride from filters was 96% after 21 days when stored at both ambient and refrigerated temperatures. wikisource.org However, recovery from sediment can be highly variable, with one study reporting a range of 21% to 95%. core.ac.uk Another study noted that for spiked sediment, the recovery of DCB was zero, highlighting the challenges of extraction from certain matrices. oup.com

The following tables provide a summary of the performance characteristics of various analytical methods for 3,3'-Dichlorobenzidine.

Table 1: Method Performance for 3,3'-Dichlorobenzidine in Water and Soil/Sediment

| Matrix | Method | Detection Limit | Recovery | Reference |

|---|---|---|---|---|

| Water | Online SPE-HPLC-Coulometric Detection | 50 ng/L | >90% | researchgate.net |

| Wastewater | EPA Method 605 (HPLC-ED) | 0.05 µg/L | Not Specified | epa.gov |

| Soil | GC-MS | 0.04 mg/kg | 72.6% - 74.3% | researchgate.net |

| Sediment | Methanol Extraction-FT-ICR MS | 21 pg (on probe) | 21% - 95% | core.ac.uk |

Table 2: Method Performance for 3,3'-Dichlorobenzidine in Air

| Method | Sampling Details | Quantitation/Working Range | Recovery | Reference |

|---|---|---|---|---|

| NIOSH Method 5509 | Glass fiber filter, 0.2 L/min flow rate | 4 - 200 µg/m³ (for 50-L sample) | 96% (after 21 days) | cdc.govcdc.govwikisource.org |

| OSHA Method | Sulfuric acid-treated glass fiber filters, 1 L/min flow rate | Reliable Quantitation Limit: 40 ng/m³ | >75% (after 15 days) | osha.gov |

| HPLC Method | Glass-fiber filter and silica gel | Sensitivity: 3 µg/m³ (for 48-L sample) | Not Specified | nih.govtandfonline.com |

Mechanistic Investigations of Biological Interactions and Genotoxicity

Molecular Interactions with Cellular Components

Once activated, the reactive metabolites of DCB can covalently bind to various cellular macromolecules, with DNA being a critical target for its genotoxic and carcinogenic effects.

In vitro experiments have consistently demonstrated the ability of metabolically activated DCB to bind covalently to nucleic acids. When incubated with rat liver S9 fraction, which contains metabolic enzymes, DCB forms adducts with calf thymus DNA. cdc.govepa.gov The presence of NADPH, a cofactor for microsomal enzymes, enhances this covalent binding to polynucleosides, further implicating enzymatic activation in this process. cdc.gov Studies using horseradish peroxidase as an activation system have also shown adduct formation with calf thymus DNA in vitro. epa.gov This capacity for covalent interaction is not limited to DNA; DCB has also been shown to bind to polyribonucleotides in vitro, indicating a broader affinity for nucleic acid structures. cdc.govepa.gov

The covalent binding of DCB metabolites to DNA results in the formation of DNA adducts, which are considered a key initiating event in chemical carcinogenesis. cdc.gov These adducts can distort the DNA helix, leading to mutations during DNA replication if not repaired. The N-oxidation of DCB is the critical step leading to the formation of these DNA adducts and subsequent lesions. cdc.govcdc.gov

In vivo studies in rats and mice have confirmed that oral administration of DCB leads to extensive binding to DNA in various tissues, including the liver and bladder epithelium. canada.caindustrialchemicals.gov.au The primary adduct identified in other, similar aromatic amines is often at the C8 position of guanine, such as N-(deoxyguanosin-8-yl)-N'-acetyl-benzidine for benzidine (B372746). cdc.gov While the precise structures of all DCB-DNA adducts are not fully elucidated, their formation is a clear indicator of the compound's genotoxic potential. The persistence of these adducts varies by tissue, with studies showing a half-life of 13–14 days in the liver and bladder epithelium of rodents. cdc.gov This persistence increases the likelihood of miscoding events and the initiation of cancer.

Binding to Hemoglobin and Hepatic Lipids in Experimental Models

The interaction of 3,3'-Dichlorobenzidine (B165656) (DCB) and its metabolites with endogenous macromolecules is a critical aspect of its biological activity. Studies in experimental models have demonstrated the compound's capacity to form covalent adducts with both hemoglobin in red blood cells and lipids within the liver, indicating systemic exposure and metabolic activation.

In female Wistar rats, oral administration of 3,3'-dichlorobenzidine-dihydrochloride resulted in covalent binding to hemoglobin. nih.gov Subsequent alkaline hydrolysis of these hemoglobin adducts yielded two primary cleavage products: the parent diamine (3,3'-dichlorobenzidine) and its monoacetyl derivative. nih.gov The formation of these adducts is considered a significant biomarker of exposure, with research suggesting that the extent of hemoglobin binding for bicyclic diamines like DCB correlates with their carcinogenic potency. acs.org The proposed mechanism for this binding involves the metabolic formation of a nitroso derivative of DCB, which then reacts with sulfhydryl groups in the cysteine residues of hemoglobin. cdc.gov

In addition to hemoglobin, DCB has been shown to bind covalently to hepatic lipids. Following a single oral dose in rats, DCB was observed to form adducts with lipids in the liver. nih.govnih.gov A significant portion of these lipid-DCB adducts, over 70%, was localized within the microsomal fraction of liver cells. nih.gov The elimination of these lipid-bound residues from the liver and endoplasmic reticulum appears to be biphasic, with an initial rapid phase followed by a slower terminal phase. nih.gov In vitro studies have implicated the cytochrome P450d isozyme in the metabolic activation of DCB into derivatives that bind to lipids. nih.govcdc.gov It is speculated that this covalent interaction with membrane lipids could alter cellular functions, potentially contributing to the compound's carcinogenic effects. nih.gov

Table 1: Summary of 3,3'-Dichlorobenzidine Binding in Experimental Models

| Macromolecule | Experimental Model | Key Findings | Proposed Mechanism | Citations |

|---|---|---|---|---|

| Hemoglobin | Wistar Rats | Covalent adduct formation observed. Cleavage products include the parent compound and its monoacetyl derivative. | Reaction between a nitroso-DCB metabolite and cysteine residues. | nih.govacs.org |

| Hepatic Lipids | Rats | Covalent binding primarily in liver microsomes (>70%). Biphasic elimination of adducts. | Metabolic activation by cytochrome P450d. | nih.govnih.govcdc.gov |

Cellular and Subcellular Responses

Induction of DNA Damage (e.g., Comet Assay, Histone H2AX Phosphorylation)

Exposure to 3,3'-Dichlorobenzidine has been demonstrated to cause significant DNA damage in various cell types. The alkaline single-cell gel electrophoresis, or Comet assay, has been a key tool in assessing this damage. In studies using human hepatoma (HepG2) cells, DCB treatment led to a concentration-dependent increase in DNA migration, visualized as olive tail moments, which is indicative of DNA strand breaks. nih.gov Similarly, the compound induced DNA damage in human lymphocytes. nih.gov

In vivo studies in mice have further substantiated these findings, showing that DCB can induce statistically significant DNA damage in a range of organs, including the stomach, liver, bladder, lung, brain, and bone marrow, as measured by the Comet assay. cdc.gov

Another critical indicator of DNA double-strand breaks is the phosphorylation of histone H2AX at serine 139, forming γ-H2AX. Research in HepG2 cells has shown that exposure to DCB results in a concentration- and time-dependent increase in γ-H2AX, confirming the induction of significant DNA lesions. nih.gov

Table 2: DNA Damage Induced by 3,3'-Dichlorobenzidine as Measured by the Comet Assay

| Cell/Organism Type | Finding | Method | Citations |

|---|---|---|---|

| Human HepG2 Cells | Concentration-dependent increase in olive tail moments. | In vitro Comet Assay | nih.gov |

| Human Lymphocytes | Induced DNA damage. | In vitro Comet Assay | nih.gov |

| Mice | Significant DNA damage in stomach, liver, bladder, lung, brain, and bone marrow. | In vivo Comet Assay | cdc.gov |

Apoptosis Induction and Related Signaling Pathways (e.g., Mitochondrial-Dependent Apoptosis, Bax/Bcl-2, Caspase Activation)

3,3'-Dichlorobenzidine is capable of inducing programmed cell death, or apoptosis, in exposed cells. Studies in HepG2 cells have elucidated a pathway involving the mitochondria. nih.gov A key initiating event in this process is the dissipation of the mitochondrial membrane potential (Δψm), which was observed following DCB treatment. nih.gov

This mitochondrial disruption is linked to changes in the expression of the Bcl-2 family of proteins, which regulate apoptosis. Specifically, DCB exposure leads to a down-regulation of the Bcl-2/Bax ratio, creating a pro-apoptotic state. nih.gov The decrease in the anti-apoptotic protein Bcl-2 relative to the pro-apoptotic protein Bax facilitates the release of cytochrome c from the mitochondria into the cytoplasm.

Table 3: Key Events in Mitochondrial-Dependent Apoptosis Induced by 3,3'-Dichlorobenzidine

| Apoptotic Event | Observation in HepG2 Cells | Role in Apoptosis | Citations |

|---|---|---|---|

| Mitochondrial Membrane Potential (Δψm) | Dissipation observed. | Indicates mitochondrial dysfunction, an early apoptotic event. | nih.gov |

| Bcl-2/Bax Ratio | Down-regulated. | Shifts balance towards a pro-apoptotic state. | nih.gov |

| Caspase-9 Activity | Enhanced. | Activation of the initiator caspase for the mitochondrial pathway. | nih.gov |

| Caspase-3 Activity | Enhanced. | Activation of the effector caspase that executes cell death. | nih.gov |

| Caspase-8 Activity | No significant effect. | Suggests the pathway is independent of death receptors. | nih.gov |

Differential Protein Expression in Response to Exposure (Proteomics Studies)

To understand the broader cellular response to 3,3'-Dichlorobenzidine, proteomics studies have been employed to identify changes in protein expression. Using two-dimensional-difference gel electrophoresis (2D-DIGE) combined with mass spectrometry (MS), researchers have analyzed the proteome of HepG2 cells following exposure to DCB. nih.gov

This approach identified twenty-seven proteins that were differentially expressed between treated and control cells. nih.gov These proteins are involved in a wide array of crucial cellular functions, including DNA repair, the unfolded protein response, cellular metabolism, cell signaling, and apoptosis. nih.gov Among the identified proteins, the altered expression of 14-3-3 theta, CGI-46, and heat-shock 70 protein 4 was further confirmed through Western blot analysis. nih.gov This differential protein expression highlights the complex network of cellular stress responses activated by DCB exposure, ultimately leading to DNA damage and apoptosis. nih.gov

Unfolded Protein Response and Cell Signaling Alterations

In addition to the UPR, DCB alters other cell signaling pathways. The proteomics data revealed changes in proteins involved in general cell signaling and apoptosis, indicating a multi-faceted disruption of cellular communication and regulation. nih.gov The activation of these stress signaling pathways is a key characteristic of hepatotoxicants and contributes to the progression from initial cellular injury to eventual cell death. nih.govosf.io

Genotoxicity Mechanisms and Assessment

The genotoxicity of 3,3'-Dichlorobenzidine is a well-documented aspect of its toxicological profile and is considered to be a key mechanism in its carcinogenicity. vulcanchem.comgovinfo.gov The compound itself is not directly reactive with DNA; rather, it requires metabolic activation to exert its genotoxic effects. vulcanchem.com

This bioactivation is primarily carried out by cytochrome P450 enzymes in the liver, which convert DCB into reactive intermediates. cdc.govcdc.gov These electrophilic metabolites can then form covalent adducts with DNA, leading to mutations if not properly repaired. cdc.govvulcanchem.com Studies in rats and mice have shown that even a single dose can lead to extensive DNA adduct formation in target tissues like the liver and bladder, with a relatively long half-life of 13–14 days. cdc.gov In some cellular systems, the genotoxicity may also be mediated by the generation of reactive oxygen species (ROS). nih.gov

A variety of genotoxicity assays have been used to assess the effects of DCB. It has tested positive for inducing gene mutations in Salmonella typhimurium strains (Ames test), promoting unscheduled DNA synthesis, and causing sister chromatid exchange in in vitro test systems. cdc.govnih.govepa.gov In vivo, DCB has been shown to induce the formation of micronuclei in the bone marrow and fetal liver cells of mice, indicating its ability to cause chromosomal damage. cdc.govnih.gov As detailed previously, the Comet assay has also been instrumental in demonstrating DNA strand breaks in multiple organs in animal models and in human cells in vitro. cdc.govnih.govnih.gov

Mutagenicity in Bacterial Systems (e.g., Salmonella typhimurium)

3,3'-Dichlorobenzidine has demonstrated mutagenic activity in various bacterial reverse mutation assays, commonly known as the Ames test. cdc.gov While some initial studies reported mixed results, the consensus from multiple investigations is that DCB is mutagenic, particularly in the presence of a metabolic activation system. cdc.gov

The Ames Salmonella/microsome assay has been a key tool in evaluating DCB's mutagenicity. nih.gov Studies have shown that 3,3'-Dichlorobenzidine dihydrochloride (B599025) is directly mutagenic to Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens. nih.govoup.com Its mutagenic potential is significantly enhanced in the presence of an Aroclor 1254-induced rat liver S9 mix, indicating that metabolic activation is crucial for its full effect. nih.govoup.com In the presence of the S9 mix, DCB is mutagenic to both strain TA98 and strain TA100, the latter of which detects base-pair substitution mutations. nih.govoup.com

Further research has explored the specific mechanisms of activation within bacterial systems. One study compared the direct and hydrogen peroxide (H2O2)-dependent mutagenicity of DCB in several Salmonella strains. nih.gov The findings indicated that DCB exhibits both direct and H2O2-dependent mutagenicity in strains TA98 and TA98/1,8-DNP6, suggesting that peroxidative activation can occur. nih.gov This H2O2-dependent mutagenicity was preventable by horseradish peroxidase. nih.gov The compound was not mutagenic to strains TA100 and TA102 under the same conditions, leading researchers to suggest that enzymes endogenous to the TA98 strain may contribute to the metabolic activation of DCB. nih.gov

| Strain | Metabolic Activation (S9) | Result | Reference |

| TA98 | Absent | Mutagenic | nih.govoup.com |

| TA98 | Present | Mutagenic | nih.govoup.com |

| TA100 | Absent | Not Mutagenic | nih.govoup.com |

| TA100 | Present | Mutagenic | nih.govoup.com |

| TA98/1,8-DNP6 | H2O2-dependent | Mutagenic | nih.gov |

| TA102 | H2O2-dependent | Not Mutagenic | nih.gov |

Chromosomal Aberrations (e.g., Micronuclei Induction, Sister Chromatid Exchange)

Evidence from in vitro and in vivo studies confirms that 3,3'-Dichlorobenzidine induces chromosomal damage. In vitro assays have shown that DCB increases the frequency of sister chromatid exchanges (SCEs). cdc.gov Specifically, an increased frequency of SCEs was observed in human B-lymphoblastoid cells following incubation with the compound. canada.ca

In vivo studies provide further evidence of clastogenicity. One study found that 3,3'-Dichlorobenzidine induces the formation of micronuclei in both the bone marrow and fetal liver of mice after administration by gavage, demonstrating its ability to cause chromosomal damage in living organisms. cdc.gov Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division, serving as a key indicator of genotoxic events.

Unscheduled DNA Synthesis in Mammalian Cells

Unscheduled DNA Synthesis (UDS) is a form of DNA repair synthesis that occurs outside the normal S-phase of the cell cycle and is a marker for DNA damage. 3,3'-Dichlorobenzidine has been shown to induce UDS in multiple mammalian cell systems. cdc.gov An early study reported that exposure to DCB increased UDS in HeLa S3 cells. canada.ca It has also been found to cause UDS in human fibroblasts, further confirming its DNA-damaging potential in human cells. nih.gov This induction of DNA repair mechanisms underscores the compound's ability to directly or indirectly cause lesions in the DNA of mammalian cells. cdc.gov

Structural Analogue-Activity Relationships in Mutagenicity

The mutagenicity of 3,3'-Dichlorobenzidine is closely related to its chemical structure, a topic explored through comparative studies with its analogues. The Ames test has been employed to investigate these structure-activity relationships. nih.govoup.com

In a key study, benzidine and several of its analogues were tested for mutagenicity in S. typhimurium strains TA98 and TA100. nih.govoup.comresearchgate.net The results showed distinct patterns of activity based on chemical substitutions.

Key Findings:

Without Metabolic Activation: 3,3'-Dichlorobenzidine-2HCl was directly mutagenic to TA98. nih.govoup.com

With Metabolic Activation (S9 mix): Benzidine, 3,3'-Dichlorobenzidine-2HCl, 3,3'-dimethoxybenzidine (B85612), o-tolidine, and others were mutagenic to TA98. nih.govoup.com 3,3'-Dichlorobenzidine-2HCl and 3,3'-dimethoxybenzidine were also mutagenic to TA100. nih.govoup.com

Non-mutagenic Analogues: Certain analogues, such as 2-aminobiphenyl (B1664054) and 3-aminobiphenyl, were not mutagenic in either strain, with or without metabolic activation. nih.govoup.com

| Compound | Mutagenicity in TA98 (with S9) | Mutagenicity in TA100 (with S9) | Reference |

| Benzidine | Positive | Not Reported as Positive | nih.govoup.com |

| 3,3'-Dichlorobenzidine-2HCl | Positive | Positive | nih.govoup.com |

| 3,3'-Dimethoxybenzidine | Positive | Positive | nih.govoup.com |

| o-Tolidine | Positive | Not Reported as Positive | nih.govoup.com |

| 4-Aminobiphenyl | Positive | Positive | nih.govoup.com |